Cas no 21271-60-3 (Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI))

Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI) structure
21271-60-3 structure
Product Name:Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI)
CAS No:21271-60-3
MF:C14H14ClN5O4
MW:351.745061397552
CID:290690
PubChem ID:269225
Update Time:2025-04-19

Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester (9CI)
    • ( inverted exclamation markA)-gingerol
    • (+)(S) < 6&g
    • (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-decanone
    • (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
    • [6]-Gingerol
    • [6]-Gingerol, Zingiber officinale
    • [6-amino-4-(4-chloro-anilino)-5-nitro-pyridin-2-yl]-carbamic acid ethyl ester
    • 1-(4'-hydroxy-3'-methoxyphenyl)-5-hydroxydecan-3-one
    • 3-DECANONE, 5-HYDROXY-1-(4-HYDROXY-3-METHOXYPHENYL)-
    • CHEBI:10136
    • gingerol
    • 21271-60-3
    • Carbamic acid, [6-amino-4-[(4-chlorophenyl)amino]-5-nitro-2-pyridinyl]-, ethyl ester
    • NSC109848
    • Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate
    • Ethyl hydrogen [6-amino-4-(4-chloroanilino)-5-nitropyridin-2-yl]carbonimidate
    • SCHEMBL13328037
    • Ethyl 6-amino-4-(4-chloroanilino)-5-nitro-2-pyridinylcarbamate #
    • DTXSID60943762
    • NSC-109848
    • ethyl N-[6-amino-4-(4-chloroanilino)-5-nitro-2-pyridyl]carbamate
    • AQJCXYDHXZXWPY-UHFFFAOYSA-N
    • Inchi: 1S/C14H14ClN5O4/c1-2-24-14(21)19-11-7-10(12(20(22)23)13(16)18-11)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H4,16,17,18,19,21)
    • InChI Key: AQJCXYDHXZXWPY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC1=CC(NC(=O)OCC)=NC(=C1[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 351.07362
  • Monoisotopic Mass: 351.0734316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • PSA: 132.41
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司